molecular formula C10H9NO3 B1525118 Methyl 2-cyano-4-methoxybenzoate CAS No. 22246-21-5

Methyl 2-cyano-4-methoxybenzoate

Cat. No.: B1525118
CAS No.: 22246-21-5
M. Wt: 191.18 g/mol
InChI Key: SHNDHMYDVMUNDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-cyano-4-methoxybenzoate is an organic compound with the molecular formula C10H9NO3. It is a derivative of benzoic acid, featuring a cyano group at the second position and a methoxy group at the fourth position on the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical substances.

Scientific Research Applications

Molecular and Computational Analysis

Methyl 4-hydroxybenzoate, a compound related to Methyl 2-cyano-4-methoxybenzoate, has been extensively studied for its antimicrobial properties used in cosmetics, personal-care products, and as a food preservative. A study by Sharfalddin et al. (2020) detailed the molecular structure through single crystal X-ray analysis and explored its interactions and packing through Hirshfeld surface analysis. Computational calculations provided insights into its vibrational spectra and chemical parameters, highlighting its potential in pharmaceutical applications (Sharfalddin et al., 2020).

Environmental Photostabilizers

Research by Soltermann et al. (1995) on phenolic-type stabilizers, including methyl 2-methoxybenzoate, demonstrated their role in generating and quenching singlet molecular oxygen. These compounds, particularly when containing a phenol group, showed efficiency as dopant agents against oxygen-mediated degradation in photoprotected materials, indicating their significance in environmental and material science (Soltermann et al., 1995).

Analytical Methodologies in Human Milk

Ye et al. (2008) developed an analytical method to measure concentrations of parabens and environmental phenols, including 2-hydroxy-4-methoxybenzophenone, in human milk. This method, which employs an on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system, underscores the importance of assessing exposure to these compounds in breastfed infants, reflecting the compound's relevance in public health and safety (Ye et al., 2008).

Thermochemical Properties

A study by Flores et al. (2019) focused on the thermochemical properties of methyl methoxybenzoates, closely related to this compound. Through combustion calorimetry and thermogravimetry, they determined combustion and vaporization enthalpies, providing valuable data for understanding the stability and reactivity of these compounds in various applications (Flores et al., 2019).

Novel Compound Discovery from Marine Fungi

Yang et al. (2013) discovered a new isobenzofuranone derivative from a mangrove endophytic fungus, showcasing the potential of natural products in drug discovery and development. This research highlights the diverse applications of methylated benzoates in identifying new therapeutic agents (Yang et al., 2013).

Mechanism of Action

Mode of Action

It’s known that cyanoacetylation of amines is a key step in the formation of biologically active compounds . This suggests that Methyl 2-cyano-4-methoxybenzoate may interact with its targets through a similar mechanism, leading to changes in the target molecules.

Biochemical Pathways

It’s known that cyanoacetamide derivatives, which this compound is a part of, are important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds, suggesting that this compound may affect pathways related to heterocyclic compound synthesis.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is known to be stable under normal temperatures and should be stored in a cool, dry place, away from fire sources and oxidants . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-cyano-4-methoxybenzoate can be synthesized through the cyanation of methyl 4-methoxybenzoate. The reaction typically involves the use of a cyanating agent such as sodium cyanide or potassium cyanide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective introduction of the cyano group at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale cyanation reactions. The process is optimized for high yield and purity, utilizing efficient catalysts and reaction conditions. The product is then purified through crystallization or distillation to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyano-4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as hydroxide ions or amines are employed under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of

Properties

IUPAC Name

methyl 2-cyano-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-8-3-4-9(10(12)14-2)7(5-8)6-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNDHMYDVMUNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696353
Record name Methyl 2-cyano-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22246-21-5
Record name Methyl 2-cyano-4-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22246-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-cyano-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-cyano-4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-cyano-4-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-cyano-4-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-cyano-4-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-cyano-4-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-cyano-4-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.